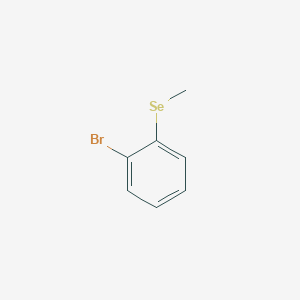
1-Bromo-2-(methylselanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(methylselanyl)benzene is an organoselenium compound with the molecular formula C7H7BrSe It consists of a benzene ring substituted with a bromine atom and a methylselanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(methylselanyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-bromo-2-iodobenzene with methylselenol in the presence of a base such as sodium hydride. The reaction typically occurs under an inert atmosphere to prevent oxidation of the selenium compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(methylselanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methylselanyl group can be oxidized to form selenoxides or selenones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form this compound derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., diethyl ether).
Major Products Formed:
Substitution: Various substituted benzene derivatives.
Oxidation: Selenoxides, selenones.
Reduction: Reduced selenium-containing compounds.
Scientific Research Applications
1-Bromo-2-(methylselanyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organoselenium compounds.
Medicinal Chemistry: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Catalysis: The compound can act as a catalyst or catalyst precursor in various organic reactions.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(methylselanyl)benzene involves its interaction with molecular targets through its bromine and selenium atoms. The bromine atom can participate in electrophilic aromatic substitution reactions, while the selenium atom can undergo redox reactions, influencing the compound’s reactivity and biological activity. The exact molecular pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Bromo-2-methylbenzene: Lacks the selenium atom, resulting in different reactivity and applications.
1-Bromo-2-(methylthio)benzene: Contains a sulfur atom instead of selenium, leading to variations in chemical behavior and biological activity.
1-Bromo-2-(methylselanyl)benzene derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness: this compound is unique due to the presence of the selenium atom, which imparts distinct chemical properties and potential biological activities compared to its sulfur and oxygen analogs. The selenium atom’s ability to undergo redox reactions and form stable selenides and selenoxides makes this compound particularly valuable in synthetic and medicinal chemistry.
Properties
CAS No. |
14403-31-7 |
|---|---|
Molecular Formula |
C7H7BrSe |
Molecular Weight |
250.01 g/mol |
IUPAC Name |
1-bromo-2-methylselanylbenzene |
InChI |
InChI=1S/C7H7BrSe/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3 |
InChI Key |
QLVNMWFPHWRVJD-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]C1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















